REACTION_CXSMILES
|
[CH3:1]N(C)C1C=CN=C2C=1C=CN2.[C:13]1([C:18]2[NH:29][C:21]3=N[CH:23]=[CH:24][C:25](N(C)C)=[C:20]3[CH:19]=2)[CH2:17][CH2:16][CH2:15]C=1.C1(=O)NC(=O)C=C1.[Br-].[Yb+3].[Br-].[Br-]>C1(C)C=CC=CC=1>[CH2:1]1[C:21]2[NH:29][C:18]3[C:19](=[CH:15][CH:16]=[CH:17][CH:13]=3)[C:20]=2[CH2:25][CH2:24][CH2:23]1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=C2C=CNC2=NC=C1)C
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Name
|
(2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)C1=CC=2C(=NC=CC2N(C)C)N1
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Yb+3].[Br-].[Br-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
ADDITION
|
Details
|
To a 25 mL round-bottomed flask containing a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the toluene evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated with methanol (10 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC=2C3=CC=CC=C3NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |